molecular formula C17H16BrN3O2S B215420 3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole

Cat. No. B215420
M. Wt: 406.3 g/mol
InChI Key: URXJWBWMYJRVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole, commonly known as BMT, is a chemical compound that belongs to the class of triazole derivatives. It is a potent inhibitor of the enzyme PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. BMT has been extensively studied for its potential application in the treatment of erectile dysfunction (ED), pulmonary hypertension, and other related disorders.

Mechanism of Action

The mechanism of action of BMT involves the inhibition of PDE5, which is responsible for the degradation of 3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole in the corpus cavernosum of the penis. By inhibiting PDE5, BMT increases the concentration of 3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole, which leads to relaxation of smooth muscle cells and increased blood flow to the penis, resulting in improved erectile function. BMT has also been found to have vasodilatory effects on the pulmonary circulation, which makes it a potential treatment option for pulmonary hypertension.
Biochemical and Physiological Effects:
BMT has been found to have potent inhibitory effects on PDE5, which makes it a potential treatment option for ED and pulmonary hypertension. It has also been found to have vasodilatory effects on the pulmonary circulation, which can improve the oxygenation of the blood and reduce the workload on the heart. However, BMT has also been found to have some adverse effects, including headache, flushing, and dyspepsia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMT in lab experiments is its potent inhibitory effects on PDE5, which makes it a useful tool for studying the role of 3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole in the regulation of smooth muscle relaxation. However, the synthesis of BMT is complex and requires several steps, which can make it difficult to obtain large quantities of the compound for use in experiments. Additionally, BMT has been found to have some adverse effects, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on BMT. One area of interest is the development of new synthesis methods that can improve the yield and efficiency of the process. Another area of interest is the exploration of the potential therapeutic applications of BMT in other conditions, such as heart failure and peripheral arterial disease. Additionally, further research is needed to better understand the biochemical and physiological effects of BMT and its potential interactions with other drugs.

Synthesis Methods

The synthesis of BMT involves a multi-step process that starts with the reaction of 3-bromo-4-methoxybenzaldehyde with thioacetic acid in the presence of a base to form 3-bromo-4-methoxyphenylmethylthioacetate. This intermediate is then reacted with hydrazine hydrate to form 3-bromo-4-methoxyphenylmethylhydrazine, which is further reacted with 2-methoxybenzoyl chloride to form the final product, BMT. The overall yield of the synthesis process is around 50%.

Scientific Research Applications

BMT has been extensively studied for its potential application in the treatment of ED, pulmonary hypertension, and other related disorders. It has been found to be a potent inhibitor of PDE5, which is responsible for the degradation of 3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole in the corpus cavernosum of the penis. By inhibiting PDE5, BMT increases the concentration of 3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole, which leads to relaxation of smooth muscle cells and increased blood flow to the penis, resulting in improved erectile function. BMT has also been found to have vasodilatory effects on the pulmonary circulation, which makes it a potential treatment option for pulmonary hypertension.

properties

Product Name

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole

Molecular Formula

C17H16BrN3O2S

Molecular Weight

406.3 g/mol

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C17H16BrN3O2S/c1-22-14-6-4-3-5-12(14)16-19-17(21-20-16)24-10-11-7-8-15(23-2)13(18)9-11/h3-9H,10H2,1-2H3,(H,19,20,21)

InChI Key

URXJWBWMYJRVNR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CSC2=NNC(=N2)C3=CC=CC=C3OC)Br

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NNC(=N2)C3=CC=CC=C3OC)Br

Origin of Product

United States

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